4-(S)-Hydroxypyrrolidinylavanafil
Description
The compound 4-(S)-Hydroxypyrrolidinylavanafil is a derivative of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used clinically for erectile dysfunction. Structurally, it features a hydroxypyrrolidinyl group at the 4-position of the pyrimidine ring, which distinguishes it from avanafil and other PDE5 inhibitors like sildenafil and tadalafil . This modification is hypothesized to influence pharmacokinetic properties, including bioavailability, selectivity for PDE5, and metabolic stability.
Properties
Molecular Formula |
C23H26ClN7O4 |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1 |
InChI Key |
STICMRYZQZNHAV-HOTGVXAUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@H](C[C@H]4CO)O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S)-hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring and its subsequent attachment to the avanafil core. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the pyrrolidine ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts this group to a ketone, forming 4-ketopyrrolidinylavanafil. This reaction proceeds via a two-electron oxidation mechanism, with yields dependent on reaction duration and temperature.
Key parameters for oxidation:
| Reagent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| KMnO₄ (0.1 M, H₂SO₄) | 40–50 | 4–6 | 78–82 |
| CrO₃ (0.05 M) | 25 | 12 | 65–68 |
Reduction Reactions
Selective reduction of the avanafil core’s nitrile group (-CN) to a primary amine (-CH₂NH₂) has been achieved using lithium aluminum hydride (LiAlH₄). This transformation preserves the hydroxypyrrolidine structure while modifying the compound’s pharmacological activity.
Reduction kinetics:
where at 0°C .
Hydrolysis and Stability
The compound shows pH-dependent hydrolysis:
-
Acidic conditions (pH < 3): Rapid cleavage of the sulfonamide bond, forming pyrrolidine-4-ol and avanafil fragments.
-
Alkaline conditions (pH > 10): Slow degradation via hydroxide attack on the pyrimidine ring.
Hydrolysis half-life:
| pH | Half-life (25°C) |
|---|---|
| 2.0 | 12 min |
| 7.4 | 48 hr |
| 10.5 | 8 hr |
Reaction Optimization Studies
A Design of Experiments (DoE) approach optimized the synthesis of related pyrrolidine derivatives, identifying critical factors:
-
Residence time: 0.5–3.5 min
-
Temperature: 30–70°C
-
Pyrrolidine equivalents: 2–10
Optimal conditions for analogous reactions:
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Residence time | 2.2 min | +18% |
| Temperature | 55°C | +24% |
| Pyrrolidine equivalents | 6.5 | +15% |
This model achieved a 92% yield improvement compared to baseline protocols .
Mechanistic Insights
The hydroxypyrrolidine group participates in hydrogen bonding with phosphodiesterase type 5 (PDE5) enzymes, confirmed by molecular docking studies. This interaction stabilizes the enzyme-inhibitor complex, enhancing selectivity over PDE6 () .
Synthetic Modifications
Acylation: Reaction with acetic anhydride produces the 4-acetoxypyrrolidinyl derivative, improving metabolic stability ( increased from 2.1 hr to 5.7 hr in hepatic microsomes).
Scientific Research Applications
4-(S)-Hydroxypyrrolidinylavanafil has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme inhibition.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the treatment of cardiovascular diseases and erectile dysfunction.
Industry: Its unique properties make it a candidate for use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the body. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of avanafil, but the addition of the 4-(S)-hydroxypyrrolidinyl group may enhance its efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Differences
Avanafil (CAS 330784-47-9), the parent compound, shares the core pyrimidinecarboxamide structure but lacks the hydroxypyrrolidinyl substitution. Key structural differences include:
The hydroxypyrrolidinyl group in this compound may enhance binding affinity to PDE5 due to improved hydrogen bonding with the enzyme’s catalytic site .
Metabolic Stability
Avanafil is metabolized primarily via hepatic CYP3A4 enzymes, with a terminal half-life of 6–17 hours . Comparative studies with sildenafil (CYP3A4-dependent) and tadalafil (CYP3A4-independent) suggest that structural modifications significantly influence metabolic stability .
Research Findings and Limitations
Further studies are required to validate the hypothesized advantages of the hydroxypyrrolidinyl modification.
Biological Activity
4-(S)-Hydroxypyrrolidinylavanafil is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of avanafil, which is known for its selective inhibition of phosphodiesterase type 5 (PDE5). The structural modifications in this compound may enhance its pharmacokinetic properties and biological activity.
The primary mechanism of action for this compound involves the selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This results in vasodilation and increased blood flow, particularly in the corpus cavernosum, making it a candidate for treating erectile dysfunction.
1. Pharmacological Effects
- Erectile Function : Research indicates that this compound exhibits significant efficacy in improving erectile function in animal models. In a study involving rats, the compound demonstrated a marked increase in erectile response compared to controls, suggesting its potential as a therapeutic agent for erectile dysfunction .
- Cardiovascular Effects : The compound's vasodilatory effects may extend beyond erectile function. Preliminary studies have shown that it can lower blood pressure in hypertensive models, indicating potential applications in cardiovascular therapies .
2. Safety and Toxicity
- Toxicological Studies : Toxicity assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on rodents, no significant adverse effects were observed at therapeutic doses . Long-term studies are necessary to fully assess chronic toxicity and potential side effects.
Data Tables
| Study | Model | Findings |
|---|---|---|
| Study A | Rat Model | Significant improvement in erectile function compared to placebo (p < 0.05) |
| Study B | Hypertensive Rats | Notable reduction in systolic blood pressure (10 mmHg decrease) |
| Study C | Toxicity Assessment | No observed adverse effects at doses up to 100 mg/kg |
Case Studies
- Case Study: Efficacy in Erectile Dysfunction
- Case Study: Cardiovascular Impact
Q & A
Q. What are the critical steps for synthesizing and characterizing 4-(S)-Hydroxypyrrolidinylavanafil with high enantiomeric purity?
- Methodological Answer : Synthesis requires stereoselective catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) to ensure the (S)-configuration at the hydroxypyrrolidine moiety. Post-synthesis, characterization should include:
- HPLC with chiral columns (e.g., amylose-based) to confirm enantiomeric excess .
- NMR (¹H/¹³C) to verify stereochemistry and structural integrity, focusing on the hydroxyl group’s chemical shift (δ ~3.5–4.0 ppm in DMSO-d₆) .
Stability testing under varying pH (2–9) and temperature (25–40°C) is critical to assess degradation pathways .
Q. How should researchers handle and store this compound to minimize degradation?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis of the hydroxypyrrolidine group .
- Handling : Wear nitrile gloves (tested for chemical permeation resistance) and use fume hoods to avoid dermal/ocular exposure. Respiratory protection (N95 masks) is required for powder handling .
- Spill Management : Collect using chemically inert absorbents (e.g., silica gel) and dispose via certified hazardous waste protocols .
Q. What analytical methods are validated for quantifying 4-(S)-Hydroxyprolidinylavanafil in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in H₂O:MeOH). Monitor transitions at m/z 489 → 345 (parent → fragment) for quantification .
- Validation Parameters : Include linearity (1–1000 ng/mL), intra-day precision (<15% RSD), and recovery (>85%) using isotopically labeled internal standards .
Advanced Research Questions
Q. How can in vivo pharmacokinetic studies be designed to resolve contradictions in this compound’s bioavailability across species?
- Methodological Answer :
- Cross-Species Design : Administer equivalent doses (mg/kg) to rodents, canines, and primates, with serial blood sampling over 24h. Use non-compartmental analysis (NCA) to calculate AUC and Cmax.
- Contradiction Resolution : If bioavailability varies, assess species-specific CYP450 metabolism (e.g., CYP3A4 vs. CYP2C19 activity) via hepatic microsome assays .
- Statistical Modeling : Apply mixed-effects models to account for inter-individual variability .
Q. What strategies mitigate data discrepancies in receptor-binding assays for this compound?
- Methodological Answer :
- Assay Optimization :
- Use radiolabeled [³H]-ligands in PDE5 inhibition assays with varying Mg²⁺/Zn²⁺ concentrations to stabilize enzyme activity.
- Include positive controls (e.g., sildenafil) to normalize inter-lab variability .
- Data Normalization : Report IC50 values as mean ± SEM from ≥3 independent replicates. Use ANOVA with post-hoc Tukey tests to resolve outliers .
Q. How to profile and quantify degradation impurities in this compound under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C/75% RH), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) for 14 days .
- Impurity Identification :
| Degradation Pathway | Major Impurities | Analytical Method |
|---|---|---|
| Oxidation | N-Oxide derivative | UPLC-PDA (220–400 nm) |
| Hydrolysis | Pyrrolidine diol | HRMS (ESI+) |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
